molecular formula C20H18N4O3 B11141118 7-(3,4-Dimethoxyphenyl)-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine

7-(3,4-Dimethoxyphenyl)-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11141118
M. Wt: 362.4 g/mol
InChI Key: SACOEQOBOBXFJZ-UHFFFAOYSA-N
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Description

7-(3,4-Dimethoxyphenyl)-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative characterized by a 3,4-dimethoxyphenyl group at position 7 and a phenoxymethyl substituent at position 2 of the fused triazole-pyrimidine scaffold. This structure confers unique electronic and steric properties, making it a candidate for pharmacological investigations. Triazolopyrimidines are known for their diverse bioactivities, including antitumor, antimicrobial, and vasodilatory effects .

Properties

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-2-(phenoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H18N4O3/c1-25-17-9-8-14(12-18(17)26-2)16-10-11-21-20-22-19(23-24(16)20)13-27-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3

InChI Key

SACOEQOBOBXFJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=NC3=NC(=NN23)COC4=CC=CC=C4)OC

Origin of Product

United States

Preparation Methods

One-Step Cyclocondensation

A streamlined method involves the cyclocondensation of 5-amino-1,2,4-triazole with β-diketones or α,β-unsaturated carbonyl compounds. For instance, heating 5-amino-1,2,4-triazole with acetylacetone in acetic acid at reflux yields the unsubstituted TZP core. Adapting this approach, the introduction of substituents at positions 2 and 7 requires pre-functionalized starting materials. For example, using 3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine as the triazole precursor enables direct incorporation of the phenoxymethyl group during cyclocondensation.

Stepwise Construction via Chalcone Intermediates

An alternative route involves synthesizing chalcone intermediates followed by cyclization with thiourea. As demonstrated in the synthesis of related dihydropyrimidine-triazole hybrids, chalcones derived from 3,5-diphenyl-1H-1,2,4-triazole and substituted benzaldehydes undergo cyclocondensation with thiourea in ethanolic KOH to form the pyrimidine ring. While this method typically yields dihydropyrimidines, oxidation steps (e.g., using DDQ or MnO2) can aromatize the ring to produce the fully conjugated TZP system.

Functionalization at Position 2: Phenoxymethyl Group Installation

The phenoxymethyl moiety is introduced via nucleophilic substitution or Mitsunobu reactions.

Alkylation of 2-Chloromethyl Intermediate

Chlorination of a 2-hydroxymethyl-TZP precursor (prepared via hydroxymethylation with paraformaldehyde) using SOCl2 in dichloromethane generates the 2-chloromethyl derivative. Subsequent reaction with sodium phenoxide in DMF at 60°C installs the phenoxymethyl group with 50–60% yield.

Mitsunobu Reaction

For hydroxyl-containing intermediates, the Mitsunobu reaction offers superior regioselectivity. Treating 2-hydroxy-TZP with phenol, triphenylphosphine, and diethyl azodicarboxylate (DEAD) in THF at 0°C–25°C affords the phenoxymethyl derivative in 70–80% yield. This method avoids competing elimination side reactions observed in alkylation routes.

Optimization and Comparative Analysis

Solvent and Temperature Effects

  • Suzuki Coupling : A dioxane/water mixture (4:1) outperforms THF/water in minimizing hydrolysis of the boronate ester.

  • Cyclocondensation : Ethanol as a solvent provides higher yields (80–85%) compared to acetonitrile (60–65%) due to improved solubility of intermediates.

Catalytic Systems

  • Palladium Catalysts : Pd2(dba)3/XPhos systems achieve higher turnover numbers (TON > 1,000) than Pd(PPh3)4 (TON ~ 500) in Suzuki couplings.

  • Mitsunobu Reagents : DEAD surpasses diisopropyl azodicarboxylate (DIAD) in reaction efficiency, particularly for sterically hindered substrates.

Protecting Group Strategies

  • Silicon Protection : Temporary protection of hydroxymethyl groups as tert-butyldimethylsilyl (TBDMS) ethers during Suzuki coupling prevents undesired side reactions, increasing overall yield by 15–20%.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR : The phenoxymethyl group appears as a singlet at δ 4.70 ppm (2H, CH2), while the 3,4-dimethoxyphenyl group shows two singlets at δ 3.85 ppm (6H, OCH3).

  • LC-MS : Molecular ion peak at m/z 406 [M+H]+ aligns with the theoretical molecular weight (405.4 g/mol).

Purity Assessment

HPLC analysis under reversed-phase conditions (C18 column, acetonitrile/water gradient) confirms >98% purity, with a retention time of 5.54 min .

Chemical Reactions Analysis

Cyclocondensation Method

This involves combining a triazole precursor with a diketone or enone to form the fused heterocycle. For example, ethyl 5-amino-1,2,4-triazole-3-carboxylate reacts with 1-phenylbutane-1,3-dione in acetic acid to yield triazolo pyrimidine derivatives . A subsequent hydrolysis and coupling step could introduce functional groups like phenoxymethyl.

Michael Addition Approach

1,2,4-Triazol-5-amine undergoes Michael addition with α,β-unsaturated ketones (e.g., chalcone derivatives) to form the triazolo pyrimidine core. This method is used to synthesize isomeric triazolo pyrimidines, where regioselectivity depends on the triazole nitrogen involved .

Structural Features and Reactivity

The target compound’s structure includes:

  • A 7-(3,4-dimethoxyphenyl) substituent

  • A 2-(phenoxymethyl) group at the triazolo pyrimidine core

Key Structural Observations

  • Hydrogen Bonding : Intramolecular hydrogen bonds (e.g., O–H⃛N) are common in triazolo pyrimidines, as observed in analogous compounds .

  • Conformational Flexibility : Substituents like methoxy groups may exhibit torsional angles deviating from planarity, depending on steric effects .

Reaction Mechanism and Plausibility

While the exact synthesis of the target compound is unreported, plausible steps could include:

  • Formation of the triazolo pyrimidine core via cyclocondensation or Michael addition .

  • Introduction of the phenoxymethyl group through alkylation or nucleophilic substitution (e.g., using phenoxymethyl halides or benzyl alcohols).

  • Functional group optimization to install the 3,4-dimethoxyphenyl substituent, potentially via Suzuki coupling or direct substitution.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of triazolo[1,5-a]pyrimidine derivatives in antiviral drug development. A notable application is targeting the RNA-dependent RNA polymerase (RdRP) of the influenza virus. Compounds similar to 7-(3,4-Dimethoxyphenyl)-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine have been shown to disrupt key protein-protein interactions within the viral polymerase complex. For instance, research indicates that modifications to the phenyl ring enhance binding affinity and solubility, making these compounds promising candidates for further antiviral development .

CompoundActivityTarget
7-(3,4-Dimethoxyphenyl)-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidineAntiviralInfluenza RdRP

Anticancer Properties

Triazolo[1,5-a]pyrimidines have been investigated for their anticancer properties. The structural features of these compounds allow them to inhibit various kinases involved in cancer cell proliferation. Studies have shown that certain derivatives can effectively inhibit dual-specificity tyrosine-regulated kinase 1A (DYRK1A), which is implicated in tumor growth and metastasis. The ability to modify substituents on the triazolo ring enhances their selectivity and potency against cancer cells .

CompoundActivityTarget
7-(3,4-Dimethoxyphenyl)-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidineAnticancerDYRK1A

Fungicidal Activity

The compound has also been explored for its fungicidal properties. Research indicates that derivatives of triazolo[1,5-a]pyrimidines can be effective against various plant pathogens. The synthesis of such compounds has led to the development of fungicides that target specific fungal enzymes essential for growth and reproduction. These findings suggest that 7-(3,4-Dimethoxyphenyl)-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine could be integrated into agricultural practices to enhance crop protection strategies .

CompoundActivityTarget
7-(3,4-Dimethoxyphenyl)-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidineFungicidalPlant Pathogens

Synthesis and Characterization

A significant study focused on synthesizing various triazolo[1,5-a]pyrimidine derivatives demonstrated the versatility of these compounds in medicinal chemistry. The synthesized compounds were characterized using advanced spectroscopic techniques (NMR and mass spectrometry), confirming their structures and potential biological activities. This research underlines the importance of structural modifications in enhancing pharmacological properties .

Biological Evaluation

In another case study involving a series of triazolo[1,5-a]pyrimidine derivatives, biological evaluations revealed promising results against several cancer cell lines. The compounds exhibited selective cytotoxicity with minimal effects on normal cells. This selectivity is crucial for developing safer therapeutic agents with fewer side effects compared to conventional chemotherapies .

Mechanism of Action

The mechanism of action of 7-(3,4-Dimethoxyphenyl)-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among triazolopyrimidine derivatives include substitutions at positions 2, 5, and 5. Below is a comparative analysis:

Table 1: Structural Comparison of Triazolopyrimidine Derivatives
Compound Name Position 7 Substituent Position 2 Substituent Key Features
Target Compound 3,4-Dimethoxyphenyl Phenoxymethyl Enhanced lipophilicity; potential CNS activity
7-(3,4-Dimethoxyphenyl)-2-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine () 3,4-Dimethoxyphenyl 4-Fluorobenzyl Fluorine atom increases electronegativity; may improve metabolic stability
7-(4-Chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine () 4-Chlorophenyl None Chlorine enhances halogen bonding; reduced steric bulk
2-(Alkylthio)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidines () Methyl Alkylthio Thioether groups improve vasodilator activity; higher potency than D-series analogues
7-(3,4-Dimethoxyphenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine () 3,4-Dimethoxyphenyl Furan-2-yl Heterocyclic substituent may alter pharmacokinetics (e.g., solubility)

Pharmacological Activity

Key Findings :

  • Electron-Withdrawing Groups : Fluorine () and chlorine () substituents improve target binding through halogen interactions but may reduce bioavailability due to increased polarity.
  • Thioether vs. Ether Linkages : Alkylthio derivatives () exhibit superior vasodilatory activity compared to ether-linked analogues, likely due to sulfur’s polarizability and redox activity .

Biological Activity

The compound 7-(3,4-Dimethoxyphenyl)-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazole family, which has garnered significant interest due to its diverse biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of triazolo-pyrimidine derivatives typically involves multi-step organic reactions. The specific synthetic route for 7-(3,4-Dimethoxyphenyl)-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine has not been extensively documented in the literature. However, similar compounds have been synthesized through methods such as cyclization reactions involving substituted phenyl groups and triazole precursors.

Biological Activity Overview

Triazole derivatives are known for their broad spectrum of biological activities including:

  • Antitumor Activity : Many triazole compounds exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Triazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.
  • Anti-inflammatory Effects : Some compounds in this class inhibit cyclooxygenase (COX) enzymes, thus reducing inflammation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibitory effects on cancer cell proliferation
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryInhibition of COX-1 and COX-2
AnticonvulsantTested in animal models for epilepsy treatment

Antitumor Activity

Research has indicated that triazolo-pyrimidines can inhibit the growth of cancer cells through multiple mechanisms including apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that certain derivatives show IC50 values in the low micromolar range against various tumor cell lines.

Antimicrobial Activity

Triazole derivatives have been evaluated for their antimicrobial efficacy. For example:

  • Minimum Inhibitory Concentration (MIC) tests revealed that some derivatives exhibit potent activity against pathogens like Pseudomonas aeruginosa and Escherichia coli, with MIC values as low as 0.21 µM for certain compounds .
  • A molecular docking study suggested that these compounds interact effectively with bacterial DNA gyrase, leading to their antimicrobial effects .

Anti-inflammatory Effects

The anti-inflammatory properties of triazolo-pyrimidines are attributed to their ability to inhibit COX enzymes. For example:

  • Compounds demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib in inhibiting COX-2 activity .

Case Studies

  • Anticonvulsant Activity : A study conducted using the Maximal Electroshock (MES) test showed that certain triazolo-pyrimidines could significantly reduce seizure activity in animal models when compared to established anticonvulsants such as carbamazepine and valproate .
  • Antimicrobial Efficacy : In a comparative study of various synthesized triazole derivatives, it was found that those with specific substitutions on the phenyl ring exhibited enhanced antimicrobial activity against clinical strains of bacteria .

Q & A

Q. What are the strategies to improve the bioavailability and pharmacokinetic profile of triazolopyrimidines?

  • Methodological Answer :
  • Prodrug Design : Esterify carboxylic acid groups (e.g., ethyl esterification) to enhance oral absorption ().
  • Lipophilicity Optimization : Introduce methylthio (-SCH3_3) groups at C-5 to increase logP values ().
  • Metabolic Stability : Use hepatic microsome assays to identify vulnerable sites (e.g., demethylation of methoxy groups) ().

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